

# Technical Whitepaper: 8-Chloro-2,6-dimethyl-2-octene (Citronellyl Chloride)

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## Compound of Interest

Compound Name:	8-Chloro-2,6-dimethyl-2-octene
CAS No.:	62812-91-3
Cat. No.:	B8790841

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## Executive Summary

**8-Chloro-2,6-dimethyl-2-octene** (C<sub>10</sub>H<sub>19</sub>Cl) is a monochlorinated monoterpene derivative.<sup>[1]</sup> It serves as a critical alkylating agent and intermediate in the synthesis of acyclic terpenoids, insect growth regulators (such as Methoprene), and high-value nitrile fragrances (e.g., Citronellyl Nitrile/Lemonile).

This guide addresses the structural identification, validated synthesis protocols via the chlorination of citronellol, and downstream synthetic utility. It clarifies the IUPAC nomenclature—where the alkene functionality takes priority over the halide, designating the molecule as a "2-octene" derivative despite the common "citronellyl" numbering which often references the alcohol precursor.

## Chemical Identity & Structural Profile<sup>[2][3][4][5][6]</sup> <sup>[7]</sup>

Parameter	Specification
Systematic Name	8-Chloro-2,6-dimethyl-2-octene
Common Name	Citronellyl Chloride
CAS Number	62812-91-3
Molecular Formula	C <sub>10</sub> H <sub>19</sub> Cl
Molecular Weight	174.71 g/mol
Boiling Point	~210°C (Predicted); 95-98°C at 10 mmHg
Density	0.912 g/cm <sup>3</sup>
Chirality	Contains one stereocenter at C6. <a href="#">[2]</a> <a href="#">[3]</a> Commercial grades are often racemic or enantiopure depending on the Citronellol source.

## Structural Logic

The molecule features a 2,6-dimethyl-2-octene skeleton.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- C1-C2: The head contains a dimethyl-substituted alkene (isopropylidene group).
- C6: A methyl substituent creates a chiral center.
- C8: The primary chloride functionality is located at the tail, distal from the alkene.

This structure allows for chemoselective functionalization. The primary chloride is highly reactive toward nucleophilic substitution (

) without interfering with the trisubstituted alkene, which is sterically hindered and electron-rich.

## Synthesis Protocol: Chlorination of Citronellol

The industrial standard for producing **8-chloro-2,6-dimethyl-2-octene** involves the nucleophilic substitution of Citronellol (3,7-dimethyl-6-octen-1-ol).

## Method A: Thionyl Chloride ( ) with Pyridine

This method is preferred for its high yield and ease of purification. The use of pyridine scavenges the HCl byproduct, preventing acid-catalyzed isomerization of the double bond.

### Reagents

- Substrate: (-)-Citronellol or (±)-Citronellol (1.0 eq)
- Reagent: Thionyl Chloride ( ) (1.1 eq)
- Base: Pyridine (1.1 eq)
- Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

### Step-by-Step Methodology

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
- Solvation: Charge the flask with Citronellol (15.6 g, 100 mmol) and Pyridine (8.7 g, 110 mmol) in DCM (100 mL). Cool the mixture to 0°C in an ice bath.
- Addition: Add (13.1 g, 110 mmol) dropwise over 30 minutes. Maintain internal temperature <5°C to prevent elimination side reactions.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. The alcohol peak should disappear.
- Quench: Pour the reaction mixture into ice-cold water (200 mL).
- Extraction: Separate the organic layer. Wash the aqueous layer with DCM (2 x 50 mL).
- Wash: Wash combined organics with 1M HCl (to remove pyridine), saturated , and brine.

- Purification: Dry over

, concentrate in vacuo. Purify the crude oil via vacuum distillation (bp ~95°C @ 10 mmHg) to obtain a clear, colorless liquid.

Yield: Typically 85–92%.

## Method B: Appel Reaction ( )

Used when strictly neutral conditions are required to preserve sensitive stereocenters or prevent migration of the double bond (though less critical for Citronellol than for allylic alcohols).

- Reagents: Citronellol, Triphenylphosphine ( ), Carbon Tetrachloride ( ) or Hexachloroacetone.
- Mechanism: Formation of an oxyphosphonium intermediate followed by displacement by chloride.

## Reactivity & Downstream Applications

The 8-chloro derivative acts as a "masked" citronellyl anion equivalent (via Grignard) or a cation equivalent (via substitution).

## Synthesis of Citronellyl Nitrile (Lemonile)

Reaction with metal cyanides yields Citronellyl Nitrile (3,7-dimethyl-6-octenenitrile), a potent fragrance ingredient with a lemon-citrus odor, significantly more stable than Citronellal in acidic media (e.g., bleach products).

- Conditions: NaCN, DMSO, 80°C.
- Mechanism: Direct displacement.

## Grignard Formation & Terpenoid Assembly

**8-Chloro-2,6-dimethyl-2-octene** readily forms a Grignard reagent (Citronellylmagnesium chloride).

- Reaction:
- Application: This Grignard is coupled with carbonyls to extend the carbon chain.
  - Example: Reaction with acetone yields Dihydrolinalool.
  - Example: Reaction with   
  
 yields Citronellic Acid.

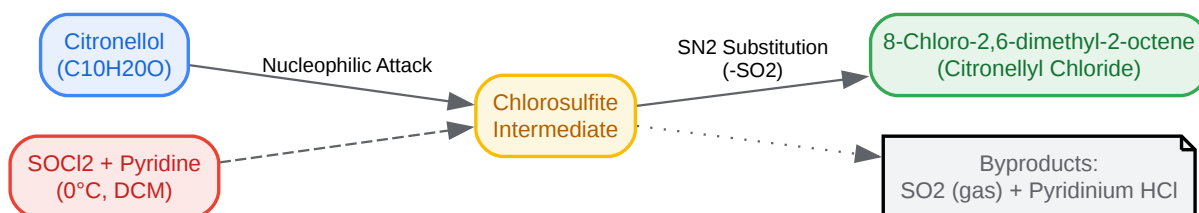
## Insect Growth Regulators (Methoprene Precursors)

While Methoprene is often synthesized via the methoxy-aldehyde, the chloride derivative is used to synthesize analogues or specific stereoisomers by coupling with sulfur-containing cores or via alkylation of acetoacetates followed by decarboxylation to build the farnesyl-like skeleton.

## Visualizations

### Diagram 1: Synthesis Pathway (Citronellol to Chloride)

This workflow illustrates the chlorination mechanism and subsequent workup logic.

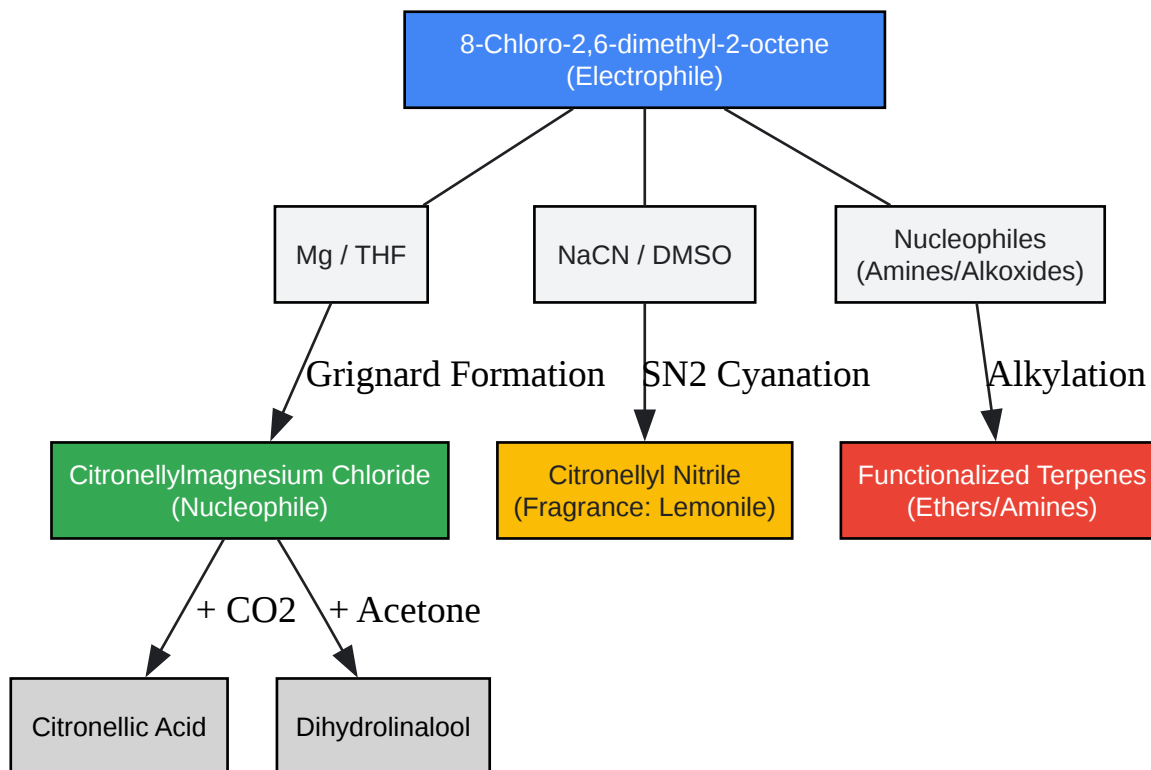


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Caption: Conversion of Citronellol to Citronellyl Chloride via Thionyl Chloride mediated SN2 substitution.

## Diagram 2: Reactivity & Applications Map

This diagram details the divergent synthesis paths available from the chloride intermediate.



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Caption: Divergent synthetic utility of **8-Chloro-2,6-dimethyl-2-octene** in fragrance and drug synthesis.

## Safety & Handling (EHS)

Signal Word: WARNING

- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H411: Toxic to aquatic life with long-lasting effects (common for lipophilic terpenes).

- Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Protect from light to prevent radical chlorination or degradation.
- Disposal: Incineration in a chemical combustor equipped with a scrubber for HCl gases.

## References

- PubChem. (2023). Compound Summary: Citronellyl Chloride.[5] National Library of Medicine. Retrieved from [\[Link\]](#)

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## Sources

- 1. 62812-91-3 CAS Manufactory [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 2. EP2799420A1 - Method for synthesizing 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde - Google Patents [[patents.google.com](http://patents.google.com)]
- 3. Redirecting [[linkinghub.elsevier.com](http://linkinghub.elsevier.com)]
- 4. 6-chloro-2,6-dimethylhept-2-ene | CAS#:6076-48-8 | Chemsrce [[chemsrc.com](http://chemsrc.com)]
- 5. octene suppliers USA [[americanchemicalsuppliers.com](http://americanchemicalsuppliers.com)]
- 6. Page loading... [[wap.guidechem.com](http://wap.guidechem.com)]
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